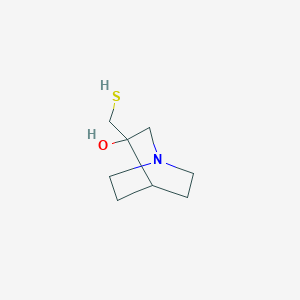

3-Hydroxy-3-mercaptomethylquinuclidine

Overview

Description

3-Hydroxy-3-mercaptomethylquinuclidine, also known as this compound, is a useful research compound. Its molecular formula is C8H15NOS and its molecular weight is 173.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 3-Hydroxy-3-mercaptomethylquinuclidine is 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR) . HMGCR is the rate-determining enzyme of the mevalonate pathway . This pathway is crucial for the synthesis of several important substances, including cholesterol, coenzyme Q10, and certain types of protein .

Mode of Action

This compound interacts with its target, HMGCR, by inhibiting its activity . This inhibition disrupts the mevalonate pathway, leading to a decrease in the production of downstream products

Biochemical Pathways

The inhibition of HMGCR by this compound affects the mevalonate pathway . This pathway is responsible for the production of several key biomolecules, including cholesterol, coenzyme Q10, and certain types of protein . By inhibiting HMGCR, this compound reduces the production of these molecules, potentially leading to various downstream effects.

Result of Action

The inhibition of HMGCR by this compound leads to a decrease in the production of several key biomolecules, including cholesterol, coenzyme Q10, and certain types of protein . This can have various molecular and cellular effects, depending on the specific biological context. For example, in the context of cancer, the inhibition of the mevalonate pathway has been associated with anti-cancer effects .

Biochemical Analysis

Biochemical Properties

It is known that the compound is involved in various biochemical reactions .

Cellular Effects

Similar compounds have been shown to induce lipid peroxidation and reduce the activity of glutathione peroxidase (GPx) and citric acid cycle enzymes, indicating disruption of bioenergetics and redox balance .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to induce oxidative stress and disrupt bioenergetics, dynamics, endoplasmic reticulum-mitochondria communication, and signaling pathways in the brains of neonatal rats shortly after birth .

Dosage Effects in Animal Models

Similar compounds have been shown to have dosage-dependent effects in animal models .

Metabolic Pathways

Similar compounds have been shown to be involved in the mevalonate pathway of isoprenoid biosynthesis .

Subcellular Localization

Similar compounds have been shown to localize within the endoplasmic reticulum and within spherical, vesicular structures in the cytoplasm and within the central vacuole in differentiated cotyledon cells .

Biological Activity

3-Hydroxy-3-mercaptomethylquinuclidine (HMQ) is a compound that has garnered attention due to its potential biological activities, particularly in relation to its interaction with various biochemical pathways. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C8H15NOS

- Molecular Weight : 173.28 g/mol

The primary mechanism of action for this compound involves the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR) . This enzyme plays a crucial role in the mevalonate pathway, which is vital for the biosynthesis of cholesterol and other isoprenoids. By inhibiting HMGCR, HMQ leads to a decrease in cholesterol production and affects various downstream biochemical processes:

- Reduction of Cholesterol : Inhibition of HMGCR results in lower cholesterol levels, which may have implications for cardiovascular health.

- Impact on Coenzyme Q10 : The compound also reduces the synthesis of coenzyme Q10, an essential component for mitochondrial function and energy production.

Biochemical Effects

Research indicates that HMQ can induce lipid peroxidation and disrupt the activity of glutathione peroxidase (GPx), leading to oxidative stress. This disruption can affect cellular bioenergetics and redox balance, particularly in neural tissues.

Temporal Effects in Laboratory Settings

In neonatal rat models, similar compounds have demonstrated the ability to induce oxidative stress shortly after birth. This suggests that HMQ may also have similar effects, potentially impacting neurodevelopmental outcomes.

Dosage Effects in Animal Models

Studies have shown that the biological effects of HMQ are dosage-dependent. Higher concentrations may lead to more pronounced biochemical disruptions, including alterations in metabolic pathways associated with isoprenoid biosynthesis.

Potential Therapeutic Applications

HMQ and its derivatives have been investigated for their therapeutic potential in various conditions:

- Sjogren's Syndrome : Derivatives of HMQ have shown promise as therapeutic agents for Sjogren's syndrome, an autoimmune disorder characterized by dry mouth and eyes. These derivatives may help alleviate symptoms by enhancing salivary secretion .

- CNS Disorders : The compound's interaction with cholinergic pathways suggests potential applications in treating central nervous system disorders. For instance, it has been linked to improvements in memory impairments in animal models .

Case Studies and Research Findings

A range of studies has explored the biological activity of quinuclidine derivatives, including HMQ:

- Study on Neuroprotective Effects : Research indicated that certain quinuclidine derivatives could protect against cognitive decline in animal models treated with neurotoxins. The study highlighted the role of these compounds as M1 muscarinic receptor agonists, which are important for cognitive function .

- Therapeutic Efficacy in Sjogren's Syndrome : In clinical trials, derivatives formed from HMQ showed improved salivary flow rates in patients with Sjogren's syndrome, suggesting a beneficial effect on exocrine gland function .

Summary Table of Biological Activities

Properties

IUPAC Name |

3-(sulfanylmethyl)-1-azabicyclo[2.2.2]octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NOS/c10-8(6-11)5-9-3-1-7(8)2-4-9/h7,10-11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEOJOQKVZXCRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)(CS)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456118 | |

| Record name | 3-hydroxy-3-mercaptomethylquinuclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107220-26-8 | |

| Record name | 3-hydroxy-3-mercaptomethylquinuclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-3-(mercaptomethyl)quinuclidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS8U59U3WW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-Hydroxy-3-mercaptomethylquinuclidine's chirality in pharmaceutical synthesis?

A1: this compound exists as two enantiomers due to its chiral center. [, ] In pharmaceutical synthesis, chirality is crucial as different enantiomers of a molecule can interact differently with biological targets, leading to variations in pharmacological activity, potency, and even toxicity. The development of efficient synthetic routes for specific enantiomers, such as the (S)-enantiomer of this compound, is essential for creating drugs with improved efficacy and safety profiles. []

Q2: How is this compound synthesized using the EPC strategy?

A2: The EPC (enantiomerically pure compound) synthesis of (S)-3-Hydroxy-3-mercaptomethylquinuclidine utilizes a modified Sharpless epoxidation reaction as a key step. [] This catalytic asymmetric epoxidation, targeting an allylic alcohol precursor, yields the desired epoxide with high enantiomeric excess (94%). Subsequently, a four-step sequence transforms the epoxide into the target compound, (S)-3-Hydroxy-3-mercaptomethylquinuclidine, highlighting the efficiency and stereoselectivity of this synthetic approach. []

Q3: What are the potential applications of this compound derivatives in treating Sjogren's syndrome?

A3: Research suggests that derivatives of this compound, specifically those formed by reacting it with carbonyl compounds, hold potential as therapeutic agents for Sjogren's syndrome. [] This debilitating autoimmune disorder primarily affects the exocrine glands, leading to symptoms such as dry eyes (xerophthalmia) and dry mouth (xerostomia). While the specific mechanism of action remains to be fully elucidated, these derivatives offer a promising avenue for developing novel treatments to alleviate the discomfort and improve the quality of life for individuals with Sjogren's syndrome. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.